molecular formula C26H23N3O4 B14008970 (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid

(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid

Cat. No.: B14008970
M. Wt: 441.5 g/mol
InChI Key: UDZTVHDSFZJJOB-QHCPKHFHSA-N
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Description

(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolopyridine moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID typically involves multiple steps, including the protection of amino groups, formation of the pyrrolopyridine ring, and coupling reactions to attach the fluorenylmethoxycarbonyl group. Common reagents used in these reactions include Fmoc chloride, various bases (e.g., triethylamine), and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study protein-ligand interactions, enzyme mechanisms, and cellular processes. Its structural features make it a valuable tool for investigating biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research may focus on its use as a drug candidate for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID may be used in the development of new materials, catalysts, and other chemical products.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Fmoc-protected amino acids and pyrrolopyridine derivatives. These compounds share structural features with (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID and may have similar chemical and biological properties.

Uniqueness

The uniqueness of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID lies in its specific combination of functional groups and structural motifs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylpyrrolo[2,3-b]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C26H23N3O4/c1-29-14-16(17-11-6-12-27-24(17)29)13-23(25(30)31)28-26(32)33-15-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-12,14,22-23H,13,15H2,1H3,(H,28,32)(H,30,31)/t23-/m0/s1

InChI Key

UDZTVHDSFZJJOB-QHCPKHFHSA-N

Isomeric SMILES

CN1C=C(C2=C1N=CC=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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